Dragmacidin B
Description
Classification and Structural Archetype of Dragmacidin B as a Marine Bisindole Alkaloid
This compound is classified as a marine bisindole alkaloid, a group of natural products characterized by the presence of two indole (B1671886) nuclei within their molecular structure. nih.gov Within this class, this compound possesses a complex and distinctive structural archetype. Its core structure features two substituted indole units that are linked together by a piperazine (B1678402) moiety. nih.gov Specifically, these indole residues are typically joined at the 3- and 6-positions of the piperazine linker. nih.gov
The molecular formula for a commonly studied form of this compound is CHBrN, which includes two bromine atoms and two methyl groups attached to the piperazine nitrogens. nih.gov This specific combination of structural features, particularly the piperazine linkage and the indole units, contributes to its unique chemical and biological profile. This compound is part of a broader family of related compounds known as dragmacidins, all sharing a common structural foundation.
Biogeographical Distribution and Source Organisms in Natural Product Research
This compound, like other members of the dragmacidin family, is a marine-derived natural product. Its isolation has been primarily documented from various marine invertebrates, highlighting their role as rich sources of bioactive secondary metabolites.
The primary source organisms for this compound include marine sponges and tunicates:
Marine Sponges: this compound has been isolated from deep-water marine sponges belonging to the genera Dragmacidon, Spongosorites, and Hexadella. nih.gov For instance, Dragmacidon species have been found at depths of approximately 148 meters in regions such as the Bahamas. Hexadella sponges have been reported as sources from depths ranging between 40 and 200 meters, including areas off British Columbia. Spongosorites species, another significant source, have been collected from deep waters, such as off the coast of Southern Australia (around 90 meters deep) and at depths of 630 meters near Long Island, Bahamas.
Tunicates: In addition to sponges, this compound and related dragmacidins have also been isolated from tunicates, such as Didemnum candidum. This particular tunicate species was collected in the southern Gulf of California at a shallow depth of approximately 1 meter.
The diverse biogeographical distribution across different marine environments underscores the varied ecological niches where these organisms produce this compound.
| Source Organism Type | Genus/Species | Example Biogeographical Location | Approximate Depth |
|---|---|---|---|
| Marine Sponge | Dragmacidon sp. | Bahamas | 148 m |
| Marine Sponge | Hexadella sp. | British Columbia | 40-200 m |
| Marine Sponge | Spongosorites sp. | Southern Australia | 90 m |
| Marine Sponge | Spongosorites sp. | Long Island, Bahamas | 630 m |
| Tunicate | Didemnum candidum | Southern Gulf of California | 1 m |
Historical Context of Discovery and Initial Research Interest
The broader dragmacidin family of bisindole alkaloids first came to scientific light in 1988 with the isolation of the compound "Dragmacidin" from a deep-water marine sponge, Dragmacidon sp., by Kohmoto and colleagues. nih.gov Following this initial discovery, Dragmacidin A and this compound were subsequently isolated and reported in 1990 from the marine sponge Hexadella sp. by Morris and Andersen.
Initial research interest in this compound and its congeners was primarily driven by their intriguing and diverse biological activities. These compounds were found to exhibit promising antiviral, antibacterial, anti-inflammatory, and cytotoxic properties. nih.gov The unique and complex chemical structures of the dragmacidins also presented significant challenges and opportunities for synthetic organic chemists, prompting early efforts towards their total synthesis. Notably, the first total synthesis of this compound was reported by Whitlock and Cava in 1994. nih.gov Further advancements in its synthesis were achieved by Miyake, Yakushijin, and Horne, who described a facile synthetic route in 2000.
| Year | Discovery/Synthesis Milestone | Key Researchers | Source Organism (if applicable) |
|---|---|---|---|
| 1988 | First isolation of "Dragmacidin" | Kohmoto et al. | Dragmacidon sp. nih.gov |
| 1990 | Isolation of Dragmacidin A and B | Morris and Andersen | Hexadella sp. |
| 1994 | First total synthesis of this compound | Whitlock and Cava | N/A nih.gov |
| 2000 | Facile synthesis of this compound | Miyake, Yakushijin, and Horne | N/A |
Overview of Research Trajectories for this compound in Natural Product Chemistry and Chemical Biology
The research trajectory for this compound in natural product chemistry and chemical biology has been multifaceted, driven by its complex structure and biological potential. A significant focus has been on its isolation, detailed structural elucidation, and the development of synthetic methodologies. Synthetic efforts have aimed to efficiently construct the intricate bisindole piperazine framework, which is central to its activity.
In chemical biology, the primary research interest in this compound stems from its notable biological activities, particularly its antimicrobial and anticancer properties. Studies have investigated its antibacterial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, this compound has demonstrated cytotoxic effects against several cancer cell lines, such as P388 murine leukemia cells, A-549 (human lung), HCT-8 (human colon), and MDA-MB-231 (human mammary) cells, suggesting its potential as a lead compound in anticancer drug discovery. Understanding the mechanism of action underlying these biological effects remains an active area of investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22Br2N4 |
|---|---|
Molecular Weight |
502.2 g/mol |
IUPAC Name |
6-bromo-3-[5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole |
InChI |
InChI=1S/C22H22Br2N4/c1-27-11-22(18-10-26-20-8-14(24)4-6-16(18)20)28(2)12-21(27)17-9-25-19-7-13(23)3-5-15(17)19/h3-10,21-22,25-26H,11-12H2,1-2H3 |
InChI Key |
GRBPIEOBAMGKFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(N(CC1C2=CNC3=C2C=CC(=C3)Br)C)C4=CNC5=C4C=CC(=C5)Br |
Synonyms |
dragmacidin B |
Origin of Product |
United States |
Biosynthesis and Chemoenzymatic Investigations of Dragmacidin B
Putative Biosynthetic Precursors and Building Blocks
The biosynthesis of bis-indole alkaloids, including Dragmacidin B, is thought to originate from the oxidative dimerization of two L-tryptophan molecules. nih.gov This initial step is a common theme in the formation of various bis-indole scaffolds. nih.gov The pathway then diverges to create the vast structural diversity observed in this class of compounds. In the case of this compound, the core structure is a piperazine (B1678402) ring linking two brominated indole (B1671886) units. nih.gov Therefore, the fundamental building blocks are considered to be two molecules of a brominated L-tryptophan derivative.
| Precursor/Building Block | Description |
| L-Tryptophan | The primary amino acid precursor for the indole rings. |
| Brominated L-Tryptophan | The likely direct precursor incorporating the bromine atoms found in this compound. |
Proposed Enzymatic Transformations in this compound Biosynthesis
The assembly of this compound from its precursors involves a series of complex enzymatic transformations, including halogenation, oxidation, dimerization, and ring formation. While the specific enzymatic pathway for this compound has not been fully elucidated, insights can be drawn from the biosynthesis of other well-studied bis-indole alkaloids.
Key Enzyme Families and Their Roles (e.g., Nonribosomal Peptide Synthetases, Polyketide Synthases, Halogenases)
Several key enzyme families are proposed to play crucial roles in the biosynthesis of bis-indole alkaloids.
Halogenases: These enzymes are responsible for the incorporation of halogen atoms, such as bromine, onto the tryptophan precursor. Flavin-dependent halogenases are commonly involved in the biosynthesis of halogenated natural products in marine organisms.
Nonribosomal Peptide Synthetases (NRPSs): While not definitively confirmed for this compound, NRPSs are modular enzymes that synthesize peptides without the use of ribosomes. They could be involved in the activation and coupling of the tryptophan-derived precursors.
Polyketide Synthases (PKSs): Similar to NRPSs, PKSs are large, modular enzymes. While more commonly associated with the biosynthesis of polyketides, hybrid PKS-NRPS systems are known and could play a role in generating structural diversity.
Oxidases/Oxygenases: These enzymes, particularly cytochrome P450 monooxygenases, are critical for a variety of transformations, including the oxidative dimerization of tryptophan units and subsequent modifications to the bis-indole scaffold. nih.govfrontiersin.org They are key drivers of structural variety in alkaloid biosynthesis. frontiersin.org
Methyltransferases: These enzymes are responsible for the addition of methyl groups, which can be a final tailoring step in the biosynthetic pathway. frontiersin.org
Mechanistic Postulations for Unique Ring Formation and Heteroatom Incorporations
The formation of the central piperazine ring in this compound is a key biosynthetic step. It is hypothesized to occur through the dimerization of two oxidized and brominated tryptophan derivatives. This could involve an initial oxidative coupling to form a dihydropiperazine intermediate, which is then reduced to the final piperazine ring.
The incorporation of bromine atoms likely occurs early in the pathway, with a halogenase acting on L-tryptophan or an early intermediate. The regioselectivity of this halogenation is a critical factor in determining the final structure of the natural product.
Genetic Basis of this compound Biosynthesis (If Applicable to Bisindoles)
The enzymes responsible for the biosynthesis of natural products are encoded by genes that are often clustered together on the chromosome of the producing organism. These biosynthetic gene clusters (BGCs) provide a blueprint for the construction of the molecule. mdpi.com
Identification and Characterization of Biosynthetic Gene Clusters (General for MDBAs)
For many marine-derived bis-indole alkaloids (MDBAs), the corresponding BGCs have been identified and characterized. nih.gov These clusters typically contain genes encoding the key enzyme families mentioned above. For instance, the gene clusters for rebeccamycin (B1679247) and staurosporine, other well-known bis-indole alkaloids, contain a conserved set of four genes responsible for the formation of the indolocarbazole scaffold. nih.gov These include genes for an L-tryptophan oxidase, a chromopyrrolic acid synthase, a cytochrome P450, and a flavin-dependent monooxygenase. nih.gov While this compound has a different core structure, the presence of homologous genes in its BGC is anticipated.
Gene Knockout and Heterologous Expression Studies for Pathway Elucidation (General for MDBAs)
To understand the function of individual genes within a BGC, researchers employ techniques such as gene knockout and heterologous expression. mdpi.com In gene knockout studies, a specific gene is inactivated, and the resulting change in the production of the natural product is observed. This can help to pinpoint the role of that gene in the biosynthetic pathway.
Heterologous expression involves transferring the entire BGC from the native producer organism into a more easily culturable host. mdpi.com This allows for the production of the natural product in the new host and facilitates the study of the biosynthetic pathway. These techniques have been instrumental in elucidating the biosynthesis of many complex natural products and could be applied to unravel the specific steps in this compound formation. mdpi.com
Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes
A chemoenzymatic synthesis approach integrates the precision of enzymatic catalysis with the versatility of traditional organic chemistry. For a complex molecule like this compound, this strategy could theoretically offer significant advantages, including high stereoselectivity and regioselectivity for key transformations, milder reaction conditions, and potentially more efficient synthetic routes.
However, a thorough review of the current scientific literature reveals that chemoenzymatic synthesis of this compound, specifically utilizing enzymes from its native biosynthetic pathway, has not yet been reported. The primary impediment to this approach is the lack of knowledge regarding the genetic and enzymatic machinery responsible for dragmacidin biosynthesis in marine sponges. The identification and characterization of the specific enzymes involved—such as halogenases, oxidoreductases, and the enzymes responsible for the dimerization and formation of the central piperazine ring—are prerequisite steps.
A hypothetical chemoenzymatic route would likely involve:
Enzymatic Halogenation: A flavin-dependent halogenase could be used to selectively brominate the tryptophan or indole precursors at the C-6 position, a key structural feature of this compound.
Enzymatic Dimerization/Cyclization: Putative enzymes could catalyze the dimerization of two functionalized tryptophan units to form the characteristic bis(indole) scaffold and the piperazine core.
Enzymatic Reduction: An oxidoreductase could be employed to reduce a pyrazine (B50134) intermediate to the saturated piperazine ring found in this compound.
While biotransformation and chemoenzymatic methods are increasingly used for other complex alkaloids, their application to the dragmacidin family awaits the fundamental discovery of the relevant biosynthetic pathways and enzymes. nih.govresearchgate.net
Comparative Biosynthesis with Related Marine Alkaloids (e.g., Dragmacidin A, C, D, E, F)
While the complete biosynthetic pathway for the dragmacidin family remains unelucidated, it is widely hypothesized that these compounds are biosynthetically related, originating from tryptophan precursors. caltech.edunih.gov The structural diversity within the dragmacidin family likely arises from a divergent pathway involving a series of key enzymatic transformations. By comparing the structures of this compound with its close relatives, we can infer the types of enzymatic reactions that differentiate their formation.
The core of the dragmacidins consists of two indole units linked by a central six-membered nitrogen-containing ring. The variations arise from the oxidation state of this central ring, bromination patterns, and additional complex cyclizations.
Key Putative Enzymatic Steps in Dragmacidin Biosynthesis:
Precursor Formation: The biosynthesis is believed to start from L-tryptophan, which is enzymatically modified, likely including bromination at the C-6 position of the indole ring by a tryptophan halogenase .
Dimerization and Core Ring Formation: Two molecules of a functionalized tryptophan derivative are thought to undergo an enzyme-mediated dimerization and cyclization. This crucial step would form the central ring system. For this compound, this results in a piperazine ring. For Dragmacidin D, a pyrazinone ring is formed, suggesting a different enzymatic condensation or a subsequent oxidation step. nih.govchem-station.com
Oxidation/Reduction of the Central Ring: The distinction between the piperazine-containing dragmacidins (A, B, C) and the pyrazinone-containing dragmacidins (D, E, F) points to the action of oxidoreductases .
This compound vs. Dragmacidin D: this compound possesses a fully reduced piperazine ring, whereas Dragmacidin D contains a more oxidized pyrazinone core. researchgate.netnih.gov It is plausible that a common dihydropyrazine (B8608421) intermediate is either reduced by a reductase to yield the precursor for this compound, or oxidized by an oxidase to form the pyrazinone core of Dragmacidin D.
Methylation and Stereochemical Variation:
Dragmacidin A and B: Dragmacidin A features an N-methyl group on the piperazine ring, which is absent in this compound. nih.gov This suggests the action of a specific N-methyltransferase in the biosynthesis of Dragmacidin A.
Dragmacidin C: This alkaloid is a stereoisomer of other piperazine-containing dragmacidins, indicating that the stereochemistry is tightly controlled by the specific folding and action of the cyclizing or reducing enzymes. caltech.edudigitellinc.com
Complex Rearrangements and Cyclizations (Dragmacidin E and F):
Dragmacidin E: This molecule features a highly complex, strained heptacyclic core where one of the indole rings is further cyclized. nih.govnih.govacs.org This intricate structure implies the involvement of powerful oxidative enzymes (e.g., P450 monooxygenases) and cyclases that catalyze intramolecular bond formations.
Dragmacidin F: The most structurally complex of the family, Dragmacidin F contains an unprecedented bridged bicyclic ring system fused to the core. caltech.edunih.govresearchgate.net Its formation is hypothesized to occur late in the pathway from a precursor like Dragmacidin D, involving highly specific enzymatic epoxidation and rearrangement steps. caltech.edu
The comparative structural analysis suggests a branching biosynthetic pathway where a common bis(indole) precursor is channeled towards different final products through the action of specific tailoring enzymes like halogenases, oxidoreductases, methyltransferases, and complex cyclases. Elucidating this pathway and identifying these enzymes will be key to unlocking future chemoenzymatic and synthetic biology approaches to these valuable marine natural products.
Compound Data
Total Synthesis and Synthetic Methodologies for Dragmacidin B and Analogues
Retrosynthetic Analysis of Dragmacidin B
Retrosynthetic analysis serves as a powerful tool for deconstructing complex target molecules into simpler, commercially available starting materials. For this compound, this process involves identifying strategic bond disconnections that simplify the polycyclic system and strategically planning the installation of its stereocenters.
The core structure of this compound is a C2-symmetric 2,5-disubstituted piperazine (B1678402) ring flanked by two 6-bromoindole (B116670) moieties. A primary retrosynthetic disconnection simplifies this structure by cleaving the C-N bonds of the central piperazine ring. This leads back to two molecules of a corresponding aminoethylindole precursor.
A common and effective strategy involves the disconnection of the piperazine ring to a dihydropyrazine (B8608421) intermediate. This intermediate can be envisioned to arise from the dimerization of an appropriate indole-containing precursor. For instance, the Horne group's approach disconnects the piperazine ring of this compound to a bis(indolyl)pyrazine. This key intermediate is then retrosynthetically derived from the head-to-tail dimerization of an oxotryptamine precursor. nih.gov
Another powerful disconnection strategy, employed by the Stoltz group in their formal synthesis, involves breaking the C-C bonds that connect the indole (B1671886) rings to the central pyrazine (B50134) core. caltech.edu This retrosynthetic step reveals two indole fragments and a central pyrazine unit. The forward reaction, a Suzuki cross-coupling, allows for the convergent assembly of the bis(indole)pyrazine skeleton. caltech.edu This approach offers the flexibility to introduce variations in the indole moieties, making it suitable for the synthesis of analogues.
The key retrosynthetic disconnections for this compound are summarized below:
| Target Molecule | Key Disconnection | Precursor(s) | Synthetic Strategy |
| This compound | C-N bonds of piperazine | Aminoethylindole derivative | Dimerization/Cyclization |
| This compound | Piperazine ring | Bis(indolyl)dihydropyrazine | Reduction of pyrazine |
| Bis(indolyl)pyrazine | C-C bonds (Indole-Pyrazine) | Indole boronic acid and dihalopyrazine | Suzuki cross-coupling |
This compound possesses two stereocenters at the C-2 and C-5 positions of the piperazine ring, with a trans relationship between the two indole substituents. The stereoselective construction of these centers is a critical aspect of its total synthesis.
In syntheses that proceed through a pyrazine intermediate, the stereochemistry is established during the reduction of the pyrazine ring to a piperazine. The reduction of the bis(indolyl)pyrazine can lead to a mixture of cis and trans diastereomers. The choice of reducing agent and reaction conditions is therefore crucial for controlling the stereochemical outcome. For example, the use of sodium cyanoborohydride in formic acid has been shown to selectively produce the desired trans isomer, this compound. caltech.edu
Alternatively, stereochemistry can be controlled through the dimerization of chiral precursors. If the aminoethylindole starting materials are enantiomerically pure, their coupling to form the piperazine ring can be directed to yield the desired stereoisomer. However, many of the reported syntheses of this compound have been racemic, with the separation of diastereomers occurring at a later stage.
Evolution of Total Synthetic Routes to this compound
The quest for an efficient and elegant total synthesis of this compound has led to the development of several distinct synthetic routes. These approaches have evolved over time, with each new synthesis introducing innovative strategies and methodologies.
The first total synthesis of this compound was reported by Whitlock and Cava in 1994. georgiasouthern.edu Their approach was based on the biomimetic dimerization of a tryptamine-derived precursor. A key innovation of this synthesis was the construction of the central piperazine ring through the reduction of a diketopiperazine intermediate.
A significant advancement was made by Horne and coworkers in 2000, who developed a more facile synthesis. nih.gov Their strategy centered on the head-to-tail dimerization of an oxotryptamine to form a bis(indolyl)pyrazine. This intermediate was then selectively reduced and reductively methylated to afford this compound. nih.gov This route was notable for its convergency and efficiency.
In 2005, the Stoltz group reported a formal total synthesis of this compound as part of their broader program on the synthesis of dragmacidin alkaloids. caltech.edu Their innovative approach utilized a palladium-catalyzed Suzuki cross-coupling reaction to construct the bis(indole)pyrazine core. This strategy allowed for a highly convergent and flexible synthesis, as different indole and pyrazine fragments could be readily coupled. caltech.edu The final steps of their formal synthesis followed the methodology developed by Horne. caltech.edu
The following table provides a comparative overview of these pioneering syntheses:
| Research Group (Year) | Key Strategy | Key Intermediate | Innovation |
| Whitlock and Cava (1994) | Biomimetic dimerization | Diketopiperazine | First total synthesis |
| Horne et al. (2000) | Dimerization of oxotryptamine | Bis(indolyl)pyrazine | Efficient and convergent route |
| Stoltz et al. (2005) | Suzuki cross-coupling | Indole boronic acid and dihalopyrazine | Flexible and convergent fragment coupling |
The syntheses of this compound can be categorized as either convergent or divergent. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach is generally more efficient as it allows for the parallel construction of different parts of the molecule. The Stoltz synthesis, which couples two indole fragments with a central pyrazine unit, is a prime example of a convergent strategy. caltech.edu
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a variety of related compounds. While no purely divergent synthesis of this compound has been reported, the methodologies developed for its synthesis can be adapted in a divergent manner to produce a range of analogues. For example, the Suzuki coupling strategy allows for the use of different substituted indole boronic acids, which would lead to a library of this compound analogues with variations in the indole rings.
Key Transformations and Reaction Methodologies in this compound Synthesis
The total synthesis of this compound relies on a number of key chemical transformations and reaction methodologies. These reactions are essential for the construction of the indole and piperazine rings, as well as for the coupling of the various molecular fragments.
Dimerization of Tryptamine Derivatives: A recurring theme in this compound synthesis is the dimerization of tryptamine-derived precursors to form the central bis(indolyl) core. The Horne synthesis, for example, utilizes the dimerization of an oxotryptamine to construct a bis(indolyl)pyrazine. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki cross-coupling reaction has proven to be a powerful tool for the synthesis of this compound and its analogues. The Stoltz group's formal synthesis demonstrates the utility of this reaction for the efficient and convergent construction of the bis(indole)pyrazine skeleton from an indole boronic acid and a dihalopyrazine. caltech.edu
Reduction of Pyrazines: The stereoselective reduction of the central pyrazine ring to a piperazine is a critical step in several synthetic routes. The choice of reducing agent is crucial for controlling the diastereoselectivity of this transformation. Sodium cyanoborohydride in the presence of an acid has been effectively employed to achieve the desired trans stereochemistry of this compound. nih.govcaltech.edu
Reductive Amination/Methylation: The final step in some syntheses involves the N-methylation of the piperazine ring. This is typically achieved through reductive amination, where the piperazine is treated with formaldehyde (B43269) in the presence of a reducing agent such as sodium cyanoborohydride. nih.gov
Dimerization of Oxotryptamines and Formation of Bis(indolyl)pyrazines
A pivotal step in several synthetic routes to this compound is the construction of the central bis(indolyl)pyrazine skeleton. A common and effective strategy involves the dimerization of tryptamine-derived precursors. Specifically, the synthesis utilizes the dimerization of oxotryptamines to yield the corresponding bis(indolyl)pyrazines. nih.gov This transformation serves as a crucial step for assembling the core heterocyclic structure of the molecule.
In a representative synthesis, 6-bromo-N-methyltryptamine is first converted to its corresponding oxotryptamine. The subsequent dimerization of this intermediate directly affords the bis(6'-bromo-3'-indolyl)pyrazine core. nih.gov This dimerization is a key reaction that efficiently builds the C2-symmetric pyrazine ring flanked by two indole moieties, which is characteristic of this compound.
| Starting Material | Key Intermediate | Product | Significance |
| 6-Bromo-N-methyltryptamine | 6-Bromo-oxotryptamine | Bis(6'-bromo-3'-indolyl)pyrazine | Forms the core heterocyclic skeleton |
| Tryptamine derivatives | Oxotryptamines | Bis(indolyl)pyrazines | General strategy for core assembly |
Selective Reduction Steps for Piperazine Ring Formation
Following the formation of the aromatic bis(indolyl)pyrazine core, the next critical transformation is the selective reduction of the pyrazine ring to form the piperazine structure found in this compound. This step must be performed chemoselectively to avoid the reduction of the indole rings or other functional groups.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Couplings)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, have become indispensable tools in modern organic synthesis and have been applied to the synthesis of the dragmacidin family of alkaloids. caltech.educaltech.edu These reactions are highly valued for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.org
In the context of dragmacidin synthesis, Suzuki cross-couplings are primarily used to construct the bis(indole) scaffold. caltech.edu This is often achieved by coupling an indole-boronic acid derivative with a dihalogenated pyrazine. A significant advantage of this methodology is the potential for halogen selectivity, allowing for the controlled and sequential introduction of different indole fragments. caltech.educaltech.edu For example, in the synthesis of Dragmacidin D, a related natural product, thermally controlled, halogen-selective Suzuki cross-couplings were instrumental in building the bis(indole)pyrazine framework while preserving a bromo-substituent on one of the indole rings for further functionalization. caltech.edu This strategy has been extended to the formal total synthesis of this compound. caltech.edu
| Reaction Type | Coupling Partners | Catalyst | Purpose in Synthesis |
| Suzuki Cross-Coupling | Indole boronic acid and dihalogenated pyrazine | Palladium(0) complex | Construction of the bis(indole)pyrazine core |
| C-H Coupling | Thiophene and indole fragments | Palladium catalyst | Assembly of core structures in related analogues acs.org |
Strategies for Halogen Selectivity and Introduction
The presence of bromine atoms on the indole rings of this compound and its analogues is a key structural feature. Therefore, synthetic strategies must allow for the selective introduction and maintenance of these halogen atoms. The use of palladium-catalyzed cross-coupling reactions provides a powerful platform for achieving this selectivity. caltech.educaltech.edu
During Suzuki cross-coupling reactions, it is possible to selectively react one halogen over another based on their differing reactivity (e.g., iodine vs. bromine vs. chlorine) or by carefully controlling the reaction conditions, such as temperature. caltech.edu This halogen selectivity is crucial for building complex, unsymmetrically substituted bis(indole) alkaloids. For example, a di-iodinated pyrazine can be selectively coupled with one indole boronic acid derivative, followed by a second coupling with a different indole derivative, all while preserving bromo-substituents on the indole rings. caltech.educaltech.edu This approach allows for the precise installation and retention of the 6-bromoindole moiety, which is a key structural component of many dragmacidin natural products. caltech.edu
Stereoselective and Enantioselective Approaches in Related Syntheses
While this compound itself is an achiral molecule, many other members of the dragmacidin family, such as Dragmacidin D and F, are chiral. The total synthesis of these related compounds has necessitated the development of stereoselective and enantioselective methodologies. nih.govescholarship.org These advanced synthetic approaches provide access to specific stereoisomers, which is crucial for determining the absolute configuration of the natural products and for studying their specific biological activities.
The enantioselective total synthesis of (+)-Dragmacidin F, for example, established the absolute configuration of this antiviral marine alkaloid. nih.gov The synthetic route featured a palladium-mediated oxidative carbocyclization to construct a key bicyclic system and a highly selective Suzuki coupling to build the carbon skeleton. nih.gov Similarly, asymmetric syntheses of Dragmacidin D have been developed to confirm its stereochemistry. escholarship.org These stereoselective strategies often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during key bond-forming steps.
Synthesis of Structural Analogues and Derivatives for Biological Probing
By modifying the synthetic route, chemists can introduce variations at different positions of the this compound scaffold. For example, didebromo analogues of this compound have been synthesized to assess the importance of the bromine atoms for its biological effects. nih.gov Furthermore, the modular nature of syntheses that employ cross-coupling reactions allows for the incorporation of a wide variety of substituted indole and pyrazine building blocks, leading to a diverse library of analogues for biological screening.
| Analogue Type | Modification | Purpose |
| Didebromo-Dragmacidin B | Removal of bromine atoms from the indole rings | Investigate the role of halogens in biological activity nih.gov |
| Variously Substituted Analogues | Introduction of different functional groups on the indole or piperazine rings | Probe structure-activity relationships and optimize biological properties |
Semisynthetic Modifications of Natural this compound
Semisynthesis, which involves the chemical modification of a natural product isolated from its source, is a common strategy for generating derivatives. However, in the case of this compound, the reported literature primarily focuses on the total synthesis of the natural product and its analogues from simple chemical precursors. The challenges associated with isolating sufficient quantities of the natural product from marine sponges often make total synthesis a more practical and versatile approach for accessing derivatives. The synthetic routes developed for this compound provide robust and flexible platforms for generating a wide range of structural analogues that would be difficult or impossible to access through semisynthetic modification of the natural product itself.
De Novo Synthesis of Simplified Scaffolds and Hybrid Molecules
The synthesis of simplified analogues and hybrid molecules based on the this compound scaffold is a crucial area of research aimed at understanding the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the core structure, researchers can identify the key pharmacophoric elements responsible for its biological activity, potentially leading to the development of new therapeutic agents with improved potency and selectivity.
One of the common strategies in the de novo synthesis of simplified this compound scaffolds involves the preparation of didebromo analogues. nih.gov The rationale behind removing the bromine atoms from the indole rings is to assess their contribution to the molecule's biological profile. A short and facile synthesis for both this compound and its corresponding didebromo analogue has been described, which allows for a direct comparison of their activities. nih.gov This approach often utilizes similar synthetic pathways as the total synthesis of the natural product itself, starting from readily available indole precursors.
Another approach to simplified scaffolds involves the synthesis of various bis(indolyl)piperazine derivatives with different substitution patterns on the indole rings or the piperazine core. nih.govmdpi.com For instance, a one-pot synthesis of several Dragmacidin derivatives has been reported, starting from the bromination of sarcosine (B1681465) anhydride (B1165640) followed by reaction with the appropriately substituted indole. nih.gov This methodology provides a rapid route to a library of analogues for biological screening. The core structure, a 3,6-disubstituted-bis-indolyl-piperazine-2,5-dione, serves as a versatile template for these modifications. rsc.org
The concept of hybrid molecules involves combining the pharmacophoric elements of this compound with other biologically active moieties to create a new chemical entity with a potentially synergistic or novel mode of action. nih.govrsc.org While specific examples of this compound hybrid molecules are not extensively detailed in the reviewed literature, the general principles of hybrid drug design can be applied. nih.govrsc.org This could involve linking the this compound core to other classes of bioactive compounds, such as other natural products or known synthetic drugs, via a suitable linker. The design of such hybrids requires careful consideration of the three-dimensional structure of the target to ensure that the individual pharmacophores can interact effectively.
The table below summarizes some of the simplified scaffolds and derivative classes related to this compound that have been synthesized.
| Scaffold/Derivative Class | Key Synthetic Feature | Rationale for Synthesis | Reference(s) |
| Didebromo-Dragmacidin B | Removal of bromine atoms from the indole rings. | To evaluate the role of halogenation in biological activity. | nih.gov |
| Substituted Bis(indolyl)piperazines | Variation of substituents on the indole nucleus. | To explore the structure-activity relationship (SAR) of the indole moiety. | nih.gov |
| N-Alkylated Piperazine Analogues | Modification of the nitrogen atoms of the piperazine core. | To investigate the influence of the piperazine substituents on biological activity and physicochemical properties. | rsc.org |
| Bis(indolyl)piperazine-2,5-diones | Synthesis of the oxidized piperazine core. | To create precursors for Dragmacidin analogues and to evaluate their intrinsic activity. | nih.govmdpi.com |
These synthetic efforts provide valuable tools for medicinal chemistry studies, enabling a deeper understanding of the this compound pharmacophore and facilitating the design of new analogues with potentially enhanced therapeutic properties.
Challenges and Advancements in this compound Total Synthesis
The total synthesis of this compound, while less complex than that of other members of the dragmacidin family like D, E, and F, still presents notable challenges for synthetic chemists. caltech.edu Concurrently, significant advancements have been made to overcome these hurdles, leading to more efficient and elegant synthetic routes.
Challenges:
One of the primary challenges in the total synthesis of this compound lies in the construction of the central bis(indolyl)piperazine core with the correct stereochemistry. The C2-symmetric nature of this compound simplifies the issue to some extent, but the diastereoselective formation of the 2,5-disubstituted piperazine ring remains a critical step. Controlling the relative stereochemistry of the two indole substituents can be difficult, and often results in a mixture of cis and trans isomers that require separation.
Another significant challenge is the efficient and regioselective functionalization of the indole nucleus. The introduction of the bromine atoms at the C6 position of both indole rings requires specific and mild brominating agents to avoid side reactions. Furthermore, the construction of the carbon-carbon bond between the indole C3 position and the piperazine ring must be achieved without compromising the integrity of the sensitive indole core.
Advancements:
Significant advancements in synthetic methodology have addressed many of these challenges. A key breakthrough has been the development of more convergent and efficient strategies for the construction of the bis(indole) core.
One notable advancement is the use of a facile synthesis involving the dimerization of oxotryptamines . nih.gov This biomimetic approach allows for the rapid construction of the bis(indolyl)pyrazine intermediate, which can then be selectively reduced to the desired piperazine core of this compound. nih.gov This method significantly shortens the synthetic sequence.
The table below highlights some of the key advancements in the total synthesis of this compound.
| Advancement | Key Reaction/Strategy | Impact on Synthesis | Reference(s) |
| Biomimetic Dimerization | Dimerization of oxotryptamine derivatives. | Provides a rapid and efficient route to the bis(indolyl)pyrazine precursor. | nih.gov |
| One-Pot Cross-Coupling | Palladium-catalyzed Suzuki cross-coupling in a one-pot sequence. | Increases overall efficiency, reduces waste, and simplifies the synthetic process. | researchgate.netcaltech.edu |
| Late-Stage Methylation | Introduction of the N-methyl groups on the piperazine ring at a late stage. | Allows for a more flexible synthetic route and the potential to generate other N-substituted analogues. | rsc.org |
| Sharpless Asymmetric Aminohydroxylation | Enantioselective introduction of amino and hydroxyl groups. | Enables the synthesis of optically active Dragmacidin A, a related natural product, and demonstrates stereocontrol. | rsc.org |
These advancements have not only made the total synthesis of this compound more practical but have also paved the way for the synthesis of a wider range of analogues for biological studies. The development of robust and efficient synthetic routes is crucial for the continued exploration of the therapeutic potential of the dragmacidin family of marine alkaloids.
Molecular Mechanisms of Action Moa of Dragmacidin B
Elucidation of Specific Protein Targets and Molecular Pathways
The bioactivity of Dragmacidin B is rooted in its ability to interact with and modulate the function of various protein targets and molecular pathways. Research into these interactions provides a foundation for understanding its broader cellular effects.
The dragmacidin family of alkaloids has demonstrated notable enzyme inhibitory properties. While data specific to this compound is limited, studies on its close structural analogues provide significant insights into its potential enzymatic targets.
Protein Phosphatases PP1 and PP2A: The broader family of dragmacidin compounds has been identified as potent inhibitors of protein phosphatases. nih.gov Specifically, dragmacidins I and J, isolated from the sponge Dragmacidon sp., have been shown to inhibit protein phosphatase 1 (PP1) and/or protein phosphatase 2A (PP2A). acs.org This inhibition is directly linked to their antiproliferative activity, leading to mitotic arrest in tumor cells. acs.org Another related compound, dragmacidin D, also acts as an inhibitor of serine-threonine protein phosphatases. mdpi.com
Cholinesterases, Tyrosinase, Amylase, Glucosidase: Studies on derivatives of dragmacidin have shown significant enzyme inhibitory properties, particularly against glucosidase. researchgate.net The inhibitory effects of these derivatives have also been evaluated against cholinesterases and tyrosinase. researchgate.net
Nitric Oxide Synthase: Currently, there is no specific research available detailing the direct inhibitory or activation effects of this compound on nitric oxide synthase.
| Enzyme Target | Compound/Family | Observed Effect | Source(s) |
| Protein Phosphatase 1 (PP1) | Dragmacidins I & J | Inhibition | acs.org |
| Protein Phosphatase 2A (PP2A) | Dragmacidins I & J | Inhibition | acs.org |
| Serine-Threonine Protein Phosphatases | Dragmacidin D | Inhibition | mdpi.com |
| Glucosidase | Dragmacidin Derivative | Inhibition | researchgate.net |
| Cholinesterases | Dragmacidin Derivative | Studied | researchgate.net |
| Tyrosinase | Dragmacidin Derivative | Studied | researchgate.net |
In silico and experimental studies suggest that dragmacidin alkaloids can interact with specific cellular receptors, potentially modulating their signaling pathways.
An in-silico analysis investigated the interaction between dragmacidin and the human adenosine (B11128) A2A receptor. researchgate.net The study reported a favorable docking score of –58.80, indicating a strong potential binding affinity. researchgate.net The molecular interactions were predicted to involve a hydrogen bond with the amino acid residue THR88 and aromatic interactions with several other residues within the receptor's binding pocket. researchgate.net Furthermore, research on the broader class of dragmacidins has identified them as potential ligands for other receptors; for instance, Dragmacidin has been described as a selective ligand and partial agonist for the μ-opioid receptor and as an antagonist for the CXCR4 chemokine receptor. mdpi.com
| Receptor Target | Compound | Interaction Details | Finding | Source(s) |
| Human Adenosine A2A Receptor | Dragmacidin | H-bond with THR88; Aromatic interactions | Docking Score: –58.80 | researchgate.net |
| μ-Opioid Receptor | Dragmacidin | Selective ligand and partial agonist | Modulatory Activity | mdpi.com |
| CXCR4 Chemokine Receptor | Dragmacidin | Antagonist | Modulatory Activity | mdpi.com |
The interaction of small molecules with nucleic acids, such as through intercalation or alkylation, represents a significant mechanism for cytotoxicity, particularly in cancer therapy. nih.govnih.gov Intercalating agents are typically planar, aromatic molecules that insert themselves between the base pairs of DNA, causing structural distortion and inhibiting processes like replication and transcription. wikipedia.orgmdpi.com Alkylating agents act by forming covalent bonds with DNA, which can lead to cross-linking and breaks in the DNA strands, ultimately triggering cell death. mdpi.commdpi.com At present, there is no direct scientific evidence from available studies to suggest that this compound functions through DNA intercalation or alkylation.
Cellular Response Mechanisms Elicited by this compound
The interaction of this compound with its molecular targets culminates in distinct cellular responses, including the activation of programmed cell death and the modulation of the cell cycle.
Apoptosis is a critical cellular process for removing damaged or unwanted cells, and its induction is a key mechanism for many anticancer agents. researchgate.net The dragmacidin family of compounds has been shown to trigger apoptotic signaling pathways. researchgate.net
Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. dovepress.com Studies on Dragmacidin D demonstrate its ability to induce apoptosis through the cleavage and, consequently, the activation of effector caspases 3 and 7 in triple-negative breast cancer cells. nih.govnih.gov The IC50 values for this caspase-mediated cytotoxicity were determined to be 8 ± 1 µM in MDA-MB-231 cells and 16 ± 0.6 µM in MDA-MB-468 cells. nih.govnih.govbohrium.com
Mitochondrial Dysregulation: Mitochondria play a crucial role in the intrinsic pathway of apoptosis. nih.gov Upon receiving pro-apoptotic signals, mitochondria can release proteins like cytochrome c and Smac/DIABLO into the cytosol. embopress.org This release is a critical step that leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates effector caspases like caspase-3. While a compound with a similar profile to Dragmacidin D has been shown to decrease mitochondrial membrane potential, direct evidence linking this compound to specific mitochondrial dysregulation events is still under investigation. nih.gov
| Apoptotic Mechanism | Compound | Cell Line(s) | Key Findings | Source(s) |
| Caspase 3/7 Activation | Dragmacidin D | MDA-MB-231 | Induces apoptosis; IC50 of 8 ± 1 µM | nih.govnih.gov |
| Caspase 3/7 Activation | Dragmacidin D | MDA-MB-468 | Induces apoptosis; IC50 of 16 ± 0.6 µM | nih.govnih.gov |
| Apoptotic Signaling | Dragmacidin Derivative | Pancreatic Cancer Cells | Shows strong anticancer activity | researchgate.net |
Disruption of the normal cell cycle is another key strategy for inhibiting the proliferation of cancer cells. Certain members of the dragmacidin family have been found to interfere with cell cycle progression.
G0/G1 and Metaphase Arrest: Research has shown that a Dragmacidin derivative can halt the cell cycle at the G0/G1 phase in HePG-2 cells. researchgate.net In a related finding, Dragmacidins I and J were observed to cause a mitotic arrest at the metaphase stage of the cell cycle, a mechanism linked to their inhibition of protein phosphatases PP1 and PP2A. acs.org Furthermore, treatment with Dragmacidin D leads to a significant decrease in histone levels, an event that can result in cell cycle arrest. nih.gov
| Cell Cycle Phase | Compound | Effect | Associated Mechanism | Source(s) |
| G0/G1 Phase | Dragmacidin Derivative | Arrest | Triggering of apoptotic pathway | researchgate.net |
| Metaphase | Dragmacidins I & J | Arrest | Inhibition of PP1 and/or PP2A | acs.org |
Autophagy Induction and Regulation
Dragmacidin alkaloids have been identified as modulators of autophagy, a catabolic process involving the degradation of cellular components via lysosomes, which plays a critical role in cellular homeostasis. The induction of autophagy is a known mechanism of action for several marine-derived bis-indole alkaloids. researchgate.netfrontiersin.org For instance, some related compounds can initiate autophagy in cancer cells, leading to a reduction in cell survival. frontiersin.org Studies on compounds with similar activity profiles to the dragmacidin family, such as narciclasine, have shown that they can induce autophagy-dependent apoptosis in cancer cells. nih.gov This suggests that the bis-indole scaffold, characteristic of the dragmacidin family, may be a key structural feature for initiating the autophagic process, ultimately contributing to its cytotoxic effects against cancer cells. researchgate.net
Modulation of Gene Expression and Signal Transduction Pathways
This compound and its analogs exert their biological effects by modulating a complex network of intracellular signaling pathways. The regulation of these pathways can impede cell proliferation, induce cell death, and control inflammatory responses. researchgate.net
Key signaling pathways influenced by the dragmacidin family include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. The mechanism of action for dragmacidin compounds is believed to involve the modulation of NF-κB signaling. nih.gov By inhibiting this pathway, dragmacidins can potentially suppress inflammatory responses and reduce the survival of cancer cells that rely on its constitutive activation. nih.gov
MAPK (Mitogen-Activated Protein Kinase): The MAPK cascade is centrally involved in responding to external stimuli and regulating processes like cell proliferation, differentiation, and apoptosis. frontiersin.org Research indicates that the dragmacidin family of alkaloids can regulate MAPK signaling. researchgate.net For example, compounds with similar proteomic profiles, such as anisomycin, are known to activate specific MAPK members like p38 and JNK, which can lead to the inhibition of mTOR signaling and the induction of apoptosis. nih.gov
PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin): This pathway is a crucial regulator of cell growth, metabolism, and survival. nih.govyoutube.com The dragmacidin family of compounds has been shown to regulate the PI3K/Akt/mTOR pathway. researchgate.net Proteomic analysis of the related compound Dragmacidin D suggested its signaling profile matches that of mTOR inhibitors. nih.gov However, the same study also noted that in certain contexts, Dragmacidin D appeared to slightly activate the pathway, highlighting the complexity of its regulatory effects. nih.gov The PI3K/Akt/mTOR pathway is frequently overactive in many cancers, making it a key therapeutic target. nih.govmdpi.com
HIF-1 (Hypoxia-Inducible Factor-1): HIF-1 is a transcription factor that allows cells to adapt to low-oxygen (hypoxic) conditions, a common feature of the tumor microenvironment. frontiersin.orgnih.gov By promoting angiogenesis and metabolic reprogramming, HIF-1 activation is crucial for tumor progression. frontiersin.org Alkaloids of the dragmacidin family have been found to regulate HIF-1, suggesting a potential mechanism for their anticancer activity by interfering with the adaptive responses of tumor cells to hypoxia. researchgate.net
Wnt/β-catenin: The Wnt signaling pathway is fundamental for embryonic development and tissue homeostasis. nih.govyoutube.com Its aberrant activation is linked to the development of various cancers. mdpi.com Analysis of Dragmacidin D's mechanism of action led to the hypothesis that it may function through the loss of Wnt family function. nih.gov Furthermore, other compounds that exhibit similar biological activity profiles have been shown to act by blocking Wnt/β-catenin signaling, resulting in suppressed viability and invasion in cancer cells. nih.gov
| Pathway | Role in Cellular Processes | Modulation by Dragmacidin Family |
| NF-κB | Inflammation, cell survival, immunity | Inhibition of signaling nih.gov |
| MAPK | Cell proliferation, differentiation, apoptosis | Regulation of pathway activity researchgate.net |
| PI3K/Akt/mTOR | Cell growth, metabolism, survival, proliferation | Regulation, potential inhibition of mTOR researchgate.netnih.gov |
| HIF-1 | Adaptation to hypoxia, angiogenesis | Regulation of HIF-1 activity researchgate.net |
| Wnt/β-catenin | Development, cell fate, proliferation | Potential inhibition of signaling nih.gov |
Mechanistic Studies in Preclinical Models of Disease
The therapeutic potential of dragmacidin compounds is evaluated using various preclinical models that mimic human diseases, providing insight into their mechanisms of action in specific pathological contexts.
Oncology: In oncology research, three-dimensional (3D) spheroid cultures are considered more predictive of clinical efficacy than traditional two-dimensional (2D) cell cultures. nih.gov A mechanistic study using the related compound Dragmacidin D on triple-negative breast cancer (TNBC) spheroids revealed a highly specific activity. Dragmacidin D induced apoptosis in TNBC cells grown as 3D spheroids but showed no cytotoxicity against the same cells when cultured as 2D monolayers. nih.gov This highlights a mechanism that is dependent on the more complex, tissue-like architecture of the spheroid model. Furthermore, in these preclinical models, Dragmacidin D demonstrated a synergistic effect with paclitaxel, a standard chemotherapy agent for TNBC, significantly increasing apoptosis when used in combination. nih.gov
Infectious Disease: Dragmacidin D is known to possess antimicrobial and antiviral properties. nih.gov The evaluation of such activities relies on preclinical models of infection. These can range from in vitro cell-based assays, where cells are infected with specific pathogens, to more complex in vivo animal models that can better replicate the multifaceted host-pathogen interaction. nih.govnih.govnimml.org These models are essential for determining how the compound interferes with pathogen replication and host response.
Inflammation: The anti-inflammatory activity of dragmacidins is also well-documented. nih.gov Preclinical models of inflammation are used to study the mechanisms behind this effect. mdpi.com These can include models of acute inflammation, such as carrageenan-induced paw edema in rodents, or chronic inflammatory conditions like dextran (B179266) sulfate-induced colitis, which mimics inflammatory bowel disease. mdpi.comtranspharmation.compharmidex.com In these systems, researchers can assess the ability of this compound to reduce inflammatory cell infiltration and decrease the production of pro-inflammatory mediators. nih.gov
| Disease Model | Preclinical System | Key Mechanistic Findings for Dragmacidin D |
| Oncology (TNBC) | 3D Spheroid Culture | Induces apoptosis selectively in 3D models, not 2D nih.gov |
| 3D Spheroid Culture | Acts synergistically with Paclitaxel to enhance apoptosis nih.gov | |
| Infectious Disease | Cell-based and animal models | Known to possess antiviral and antimicrobial activity nih.gov |
| Inflammation | Cell-based and animal models | Known to possess anti-inflammatory activity nih.gov |
Structure-Mechanism Relationships and Pharmacophore Identification
The biological activity of this compound is intrinsically linked to its unique chemical structure, which is characterized by a bis-indole alkaloid framework. chem-station.comcaltech.edu Understanding the relationship between the structure and the mechanism of action is vital for designing more potent and selective derivatives.
The core bis(indole)pyrazine structure is a key feature of the dragmacidin family. caltech.edu Studies involving the synthesis of various analogs have shown that modifications to this scaffold can significantly alter biological activity and mechanism. For example, replacing the imidazole (B134444) ring in related bis-indole alkaloids with a 1,2,4-oxadiazole (B8745197) moiety led to compounds that increased apoptosis in pancreatic cancer cells. researchgate.net This demonstrates that specific substructures are critical determinants of the compound's interaction with its molecular targets.
Pharmacophore modeling is a computational approach used to define the essential steric and electronic features required for a molecule to exert a specific biological effect. dergipark.org.trslideshare.net For the dragmacidin family, pharmacophore models can help identify the key arrangements of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings within the bis-indole scaffold that are necessary for binding to targets such as protein kinases or other enzymes. mdpi.com While specific pharmacophore models for this compound are developed in specialized studies, the general approach allows researchers to screen virtual libraries for new compounds with diverse chemical structures that fit the model, potentially leading to the discovery of novel agents with similar or improved mechanisms of action. dergipark.org.tr
Advancements in Proteomic and Metabolomic Approaches for MoA Elucidation
Modern high-throughput techniques like proteomics are powerful tools for achieving a comprehensive understanding of a drug's mechanism of action. nih.gov Reverse-Phase Protein Array (RPPA) is an antibody-based proteomic technique that allows for the simultaneous quantification of hundreds of proteins and their modifications across many samples. ptglab.comwikipedia.org This approach is particularly well-suited for mapping signaling pathways and identifying molecular targets of drug candidates. nih.gov
A study on Dragmacidin D in TNBC spheroids utilized an RPPA with 450 different protein targets to investigate changes in cellular signaling upon treatment. nih.gov The proteomic screen revealed that Dragmacidin D had a profound and specific effect, causing a significant decrease in the expression of multiple histones and histone-regulating kinases. nih.govbohrium.com This unbiased, large-scale protein analysis provided critical mechanistic insight that would be difficult to obtain through traditional methods. Based on this distinctive proteomic signature, researchers were able to hypothesize that the primary mechanism of action for Dragmacidin D could be the inhibition of protein synthesis or the inhibition of ribonucleotide reductase. nih.gov This demonstrates how advanced proteomic approaches like RPPA can rapidly generate and refine hypotheses about a compound's molecular mechanism. mdpi.com
Biological Activities and Preclinical Therapeutic Potential of Dragmacidin B
Antineoplastic Activities in Cancer Cell Line Panels
Dragmacidin B has shown notable cytotoxic and growth-inhibitory effects against a variety of cancer cell lines, with some studies indicating a degree of selectivity, particularly in more complex, three-dimensional cancer models.
Cytotoxicity and Growth Inhibition Against Diverse Tumor Cell Lines
This compound has been evaluated for its cytotoxic effects across a panel of human and murine cancer cell lines. Early studies identified its potential, showing activity against P-388 murine leukemia cells. nih.govresearchgate.netencyclopedia.pubencyclopedia.pub Subsequent research expanded on these findings, demonstrating its efficacy against various human tumor cell lines.
For instance, this compound exhibited cytotoxic activity against human lung (A-549), colon (HCT-8), and breast (MDAMB) cancer cell lines, with IC50 values ranging from 1 to 10 μg/mL. nih.govresearchgate.netencyclopedia.pubencyclopedia.pub In another study, it showed an IC50 value of 15 μg/mL against P388 cells. researchgate.netencyclopedia.pubencyclopedia.pub More recent investigations have continued to confirm its broad-spectrum anti-cancer potential. Dragmacidin D, a related compound, showed cytotoxicity against the P388 murine leukemia cell line with an IC50 of 1.4 μg/mL and the A549 human lung adenocarcinoma cell line with an IC50 of 4.4 μg/mL after 72 hours of treatment. mdpi.com
Table 1: Cytotoxicity of this compound and Related Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
|---|---|---|---|---|
| This compound | P-388 | Murine Leukemia | 15 µg/mL | researchgate.netencyclopedia.pubencyclopedia.pub |
| This compound | A-549 | Human Lung | 1-10 µg/mL | nih.govresearchgate.netencyclopedia.pubencyclopedia.pub |
| This compound | HCT-8 | Human Colon | 1-10 µg/mL | nih.govresearchgate.netencyclopedia.pubencyclopedia.pub |
| This compound | MDAMB | Human Breast | 1-10 µg/mL | nih.govresearchgate.netencyclopedia.pubencyclopedia.pub |
| Dragmacidin D | P-388 | Murine Leukemia | 1.4 µg/mL | mdpi.com |
| Dragmacidin D | A-549 | Human Lung Adenocarcinoma | 4.4 µg/mL | mdpi.com |
| Dragmacidin G | PANC-1 | Human Pancreatic Carcinoma | 18 ± 0.4 µM | semanticscholar.org |
| Dragmacidin G | MIA PaCa-2 | Human Pancreatic Carcinoma | 26 ± 1.4 µM | semanticscholar.org |
| Dragmacidin G | BxPC-3 | Human Pancreatic Adenocarcinoma | 14 ± 1.4 µM | semanticscholar.org |
| Dragmacidin G | ASPC-1 | Human Pancreatic Adenocarcinoma | 27 ± 0.8 µM | semanticscholar.org |
Specificity and Selectivity in Preclinical Cancer Models
Research has also explored the selectivity of dragmacidin compounds in more advanced preclinical models, such as three-dimensional (3D) tumor spheroids. These models more closely mimic the in vivo tumor microenvironment.
A significant finding is the activity of Dragmacidin D against triple-negative breast cancer (TNBC) spheroids. mdpi.commdpi.comnih.gov In a notable study, Dragmacidin D induced apoptosis in MDA-MB-231 and MDA-MB-468 TNBC spheroids within 24 hours of treatment. nih.govresearchgate.net The IC50 for cytotoxicity, based on caspase 3/7 cleavage in the spheroid assay, was 8 ± 1 µM in MDA-MB-231 cells and 16 ± 0.6 µM in MDA-MB-468 cells at 24 hours. nih.gov Intriguingly, it did not show cytotoxicity against the same cell lines when grown in traditional 2D monolayers, even after 72 hours of treatment, suggesting a selective effect on the more clinically relevant 3D structures. nih.gov
Antimicrobial Efficacy Against Pathogenic Microorganisms
This compound and its analogs have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic bacteria and fungi.
Antibacterial Activities Against Gram-Positive and Gram-Negative Bacteria
Dragmacidin D has shown inhibitory activity against both Gram-positive and Gram-negative bacteria. It inhibited the growth of Escherichia coli with a minimum inhibitory concentration (MIC) of 15.6 μg/mL and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 3.1 μg/mL. nih.gov Another related compound, Dragmacidin G, also displayed activity against S. aureus and MRSA, both with an MIC of 0.62 µg/mL (1 µM). semanticscholar.org
Table 2: Antibacterial Activity of Dragmacidin Analogs
| Compound | Bacteria | MIC Value | Source |
|---|---|---|---|
| Dragmacidin D | Escherichia coli | 15.6 µg/mL | nih.gov |
| Dragmacidin D | Staphylococcus aureus | 3.1 µg/mL | nih.gov |
| Dragmacidin G | Staphylococcus aureus | 0.62 µg/mL (1 µM) | semanticscholar.org |
| Dragmacidin G | MRSA | 0.62 µg/mL (1 µM) | semanticscholar.org |
Antifungal Activities Against Yeast and Filamentous Fungi
The antifungal potential of dragmacidin compounds has also been investigated. Dragmacidin D was found to inhibit the growth of the pathogenic yeasts Candida albicans and Cryptococcus neoformans. nih.gov The MIC values were reported to be 15.6 μg/mL for C. albicans and 3.9 μg/mL for C. neoformans. nih.govresearchgate.net
Table 3: Antifungal Activity of Dragmacidin D
| Compound | Fungi | MIC Value | Source |
|---|---|---|---|
| Dragmacidin D | Candida albicans | 15.6 µg/mL | nih.govresearchgate.net |
| Dragmacidin D | Cryptococcus neoformans | 3.9 µg/mL | nih.govresearchgate.net |
Antiviral Activities in In Vitro Viral Replication Assays
The antiviral properties of the dragmacidin family have been explored against a number of viruses. Dragmacidin D inhibited the in vitro replication of Feline Leukemia Virus (FeLV) with an IC50 of 6.25 μg/mL. nih.gov Additionally, Dragmacidin F has been noted for its general antiviral activity. vliz.be While the exact mechanisms are not fully elucidated, these findings suggest that dragmacidin compounds could be a source for the development of novel antiviral agents.
Antiparasitic Activities
This compound is part of the larger family of bis-indole alkaloids, many of which have been isolated from marine sponges and investigated for a range of bioactivities. While specific studies focusing solely on the antiparasitic properties of this compound are limited, research into related compounds and the broader class of dragmacidins provides insights into their potential in this area.
For instance, Dragmacidin G has demonstrated activity against the malaria parasite Plasmodium falciparum, showing a modest inhibition with an IC₅₀ of 6.4 μM against the drug-resistant DD2 strain. mdpi.com However, its cytotoxicity to a mouse fibroblast cell line was similar (IC₅₀ = 7.8 μM), indicating a lack of selectivity for the parasite. mdpi.com Another related compound, nortopsentin A, has also shown potent inhibition of P. falciparum growth at the trophozoite stage with submicromolar IC₅₀ values. asm.org The antiplasmodial activity of these related bis-indole alkaloids suggests that this compound could also possess similar properties, warranting further investigation.
Additionally, other marine-derived compounds have shown promise as antiparasitic agents. Purealidin B, a bromotyrosine derivative, has exhibited antiparasitic activity, although specific details on the targeted parasites and potency are not extensively described in the available literature. redalyc.orgscielo.org.co The exploration of marine natural products remains a promising avenue for the discovery of new antiparasitic drug leads. asm.orgnih.gov
Anti-inflammatory and Immunomodulatory Effects (e.g., Inhibition of Resiniferitoxin-induced Inflammation)
This compound and its analogs have demonstrated notable anti-inflammatory properties. A key finding is the potent in vivo inhibition of resiniferitoxin-induced inflammation in murine ear tissue by Dragmacidin D. mdpi.com This activity highlights the potential of the dragmacidin class of compounds to modulate inflammatory pathways.
The anti-inflammatory effects of extracts from sponges of the genus Dragmacidon have been observed in animal models. Oral administration of an extract from Dragmacidon reticulatum significantly inhibited the late phase of the formalin-induced paw edema test in mice, suggesting an anti-inflammatory effect. scielo.brnih.govresearchgate.net While this study used a crude extract, it points to the presence of bioactive compounds with anti-inflammatory potential within this sponge genus, which is a known source of dragmacidins. scielo.br
The mechanism of anti-inflammatory action for dragmacidins is thought to be linked to the inhibition of serine-threonine protein phosphatases and neural nitric oxide synthase. mdpi.com This enzymatic inhibition can interfere with key signaling cascades involved in the inflammatory response.
Other Noteworthy Biological Activities (e.g., Antifouling, Neuroprotection, Antidiabetic)
Antifouling Activities: Marine organisms, particularly sessile invertebrates like sponges, are a rich source of natural compounds that prevent the settlement of fouling organisms. researchgate.netznaturforsch.comnih.gov Extracts from the sponge genus Dragmacidon have been investigated for their antifouling properties. For example, extracts of Dragmacidon reticulata were included in screenings against marine bacteria, which are often the primary colonizers on submerged surfaces. znaturforsch.com The production of such secondary metabolites is a crucial defense mechanism for these organisms. researchgate.net While direct data on this compound is scarce, the ecological role of related compounds suggests a potential for antifouling applications. ijcmas.com
Neuroprotection: The potential for neuroprotective effects stems from the ability of some dragmacidin compounds to inhibit neural nitric oxide synthase. mdpi.comscielo.br Overproduction of nitric oxide is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's diseases. scielo.br By selectively inhibiting this enzyme, compounds like Dragmacidin D could offer a therapeutic avenue for these conditions. mdpi.comscielo.br The broader field of marine natural products is increasingly being explored for neuroprotective agents, with various algal and sponge-derived metabolites showing promise in preclinical models by targeting oxidative stress, neuroinflammation, and other pathological mechanisms. nih.govnih.gov
Antidiabetic Activities: The investigation of natural products for antidiabetic properties is an active area of research. nih.govnih.govmdpi.com While there is no direct evidence of this compound having antidiabetic effects, the general search for novel therapeutic agents from natural sources is ongoing. nih.govnih.gov Research into other marine and plant-derived compounds has identified various mechanisms of action, including the regulation of glucose metabolism and protection of pancreatic β-cells. mdpi.com
Evaluation of Activity in Relevant Cell-Based and In Vivo Animal Models (excluding human clinical data)
The biological activities of dragmacidins have been evaluated in a variety of preclinical models.
Cell-Based Assays: Cell-based assays are fundamental tools in the initial stages of drug discovery to determine the biological activity and cytotoxicity of compounds. bmglabtech.comyoutube.com this compound and its analogs have been tested in several cancer cell lines. For instance, Dragmacidin was shown to be cytotoxic against P-388 (murine leukemia), A-549 (human lung), HCT-8 (human colon), and MDAMB (human mammary) cancer cell lines. nih.gov Similarly, Dragmacidin D exhibited in vitro anticancer activity against P-388 and A-549 cells with IC₅₀ values of 1.4 and 4.4 μg/mL, respectively. nih.gov Dragmacidin G was tested against a panel of pancreatic cancer cell lines, showing IC₅₀ values ranging from 14 to 27 μM. mdpi.com These assays typically measure parameters like cell viability, proliferation, or apoptosis to quantify the effect of the compound. bmglabtech.com
In Vivo Animal Models: In vivo studies in animal models are crucial for understanding the physiological effects of a compound. recursion.comfrontiersin.org The anti-inflammatory activity of an extract from Dragmacidon reticulatum was demonstrated in a formalin-induced paw edema model in mice. scielo.br Oral administration of the extract at doses of 60 and 90 mg/kg significantly reduced the inflammatory response in the late phase of the test. scielo.br Another key in vivo finding is the potent inhibition of resiniferitoxin-induced inflammation in the murine ear by Dragmacidin D. mdpi.com These animal models provide essential information on the efficacy and potential therapeutic applications of the tested compounds before any consideration for human trials.
Interactive Data Table: Biological Activities of this compound and Related Compounds
| Compound/Extract | Activity | Model System | Key Findings | Reference |
| Dragmacidin G | Antiparasitic | Plasmodium falciparum (DD2 strain) | IC₅₀ = 6.4 μM | mdpi.com |
| Nortopsentin A | Antiparasitic | Plasmodium falciparum (3D7 & Dd2 strains) | Submicromolar IC₅₀ | asm.org |
| Dragmacidin D | Anti-inflammatory | Resiniferitoxin-induced mouse ear inflammation | Potent in vivo inhibition | mdpi.com |
| Dragmacidon reticulatum Extract | Anti-inflammatory | Formalin-induced mouse paw edema | Significant inhibition of late phase edema | scielo.br |
| Dragmacidin D | Neuroprotection | (Enzymatic assay) | Selective inhibitor of neural nitric oxide synthase | mdpi.comscielo.br |
| Dragmacidin | Cytotoxic | P-388, A-549, HCT-8, MDAMB cell lines | IC₅₀ = 15 μg/mL (P-388), 1-10 μg/mL (others) | nih.gov |
| Dragmacidin D | Cytotoxic | P-388, A-549 cell lines | IC₅₀ = 1.4 μg/mL (P-388), 4.4 μg/mL (A-549) | nih.gov |
| Dragmacidin G | Cytotoxic | Pancreatic cancer cell lines (PANC-1, MIA PaCa-2, BxPC-3, ASPC-1) | IC₅₀ = 14-27 μM | mdpi.com |
Structure Activity Relationship Sar Studies of Dragmacidin B Analogues
Identification of Essential Structural Motifs for Biological Activity
The dragmacidin family of natural products, including Dragmacidin B, are characterized as bis-indole alkaloids, where two indole (B1671886) moieties are linked by a piperazine (B1678402) core researchgate.net. This bis-indole structure is a significant class of natural compounds recognized for their anticancer properties, among other pharmacological activities researchgate.net. The core bis-indole scaffold and the piperazine linker are considered essential structural motifs for the biological activity observed in this class of compounds researchgate.netnih.gov. For instance, this compound (PubChem CID: 11520689) and Dragmacidin A (PubChem CID: 11520688) were isolated from the Hexadella marine sponge researchgate.net. The presence of a pyrazine (B50134) ring linking two indole rings, as seen in Dragmacidin G (PubChem CID: 11520694), is also noted as a key structural feature in some active analogues, particularly for antibacterial activity against Staphylococcus aureus mdpi.com.
Role of Halogenation in Modulating Biological Activity
Halogenation, particularly bromination, has been identified as a significant factor in modulating the biological activity of bis-indole alkaloids related to this compound. In studies of echinosulfonic acid-inspired bis-indole alkaloids, dibrominated α-methine bis(3′-indolyl) alkaloids (e.g., compounds 11, 12, 14, and 15) exhibited antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA) mdpi.com. Specifically, C-6 dibromination in bis-indole acetate (B1210297) 14 and C-5 dibromination in bis-indole acid 12 and acetate 15 were found to be active, with C-6 dibromination showing higher potency mdpi.com. In contrast, non-brominated analogues displayed no antibacterial activities, indicating a clear SAR where bromination is essential for antibacterial efficacy mdpi.com. The halogen-selective Suzuki cross-couplings have been crucial in synthesizing various halogenation patterns present in the dragmacidin series caltech.edu.
Effects of Linker Modifications and Heterocyclic Ring Variations
The central linker connecting the two indole moieties is a crucial determinant of activity within the dragmacidin family. Dragmacidins A-C, including this compound, feature a piperazine core, while more complex members like Dragmacidins D-F contain a pyrazinone ring nih.govnih.gov. Dragmacidin G (PubChem CID: 11520694) is notable for having a pyrazine ring linking the two indole rings and an N-(2-mercaptoethyl)-guanidine side chain, contributing to its broad-spectrum biological activity, including inhibition of MRSA and Mycobacterium tuberculosis mdpi.com. This suggests that variations in the heterocyclic linker, from piperazine to pyrazine or pyrazinone, and the presence of specific side chains, can significantly alter the biological profile of these compounds mdpi.comnih.gov.
Design and Synthesis of Focused Compound Libraries for SAR Elucidation
The design and synthesis of focused compound libraries are integral to elucidating SARs for this compound and its analogues. These libraries are collections of compounds systematically designed to interact with a specific protein target or a family of related targets nih.govrjpbr.com. By creating variations around a central scaffold, such as the bis-indole core of dragmacidins, researchers can densely cover the SAR within a narrow chemical property space frontiersin.org. This approach allows for the rapid identification of promising series and the optimization of properties like potency and selectivity nih.govnih.gov. For instance, synthetic efforts towards this compound and related bis(indole) alkaloids often involve halogen-selective cross-coupling reactions to build diverse structures caltech.edu.
Computational Approaches to SAR: Molecular Docking and QSAR Modeling
Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in SAR studies for this compound and its derivatives nih.govnih.gov.
Molecular Docking: This technique assesses the binding affinity of molecules to their target receptors based on mathematical algorithms nih.govnih.gov. It provides insights into the specific binding modes and interactions between the compound and its biological target at an atomic level nih.govresearchgate.net. For example, molecular modeling has been used to confirm the anticancer activity of certain bis-indole compounds researchgate.net.
QSAR Modeling: QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities nih.govnih.gov. By analyzing various molecular descriptors (e.g., physicochemical properties), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates nih.govresearchgate.net. These in silico methods allow for the efficient characterization of SARs, enabling rational exploration of chemical space and prioritization of compounds before experimental synthesis nih.govrsc.org.
Advanced Analytical Methodologies for Dragmacidin B Research
High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Proteomics Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of natural products like Dragmacidin B, offering precise mass measurements that are critical for molecular formula determination and structural elucidation. The ability of HRMS to provide exact mass and isotopic abundance information significantly aids in identifying novel compounds and confirming the presence of known ones. For instance, HRMS data, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in elucidating the molecular formulas of dragmacidins, including the identification of bromine atoms within their structures, as observed in studies on Dragmacidin I. The observation of peaks with specific m/z ratios and isotopic patterns (e.g., 1:1 ratio for bromine-containing compounds) is characteristic of HRMS analysis and provides definitive evidence for elemental composition.
While direct metabolomics or proteomics studies specifically on this compound using HRMS are not extensively detailed in current literature, the principles and applications of HRMS in these "omics" fields are highly relevant. Metabolomics, which involves the comprehensive analysis of small molecules (metabolites) within a biological system, heavily relies on HRMS for untargeted screening and identification of metabolic changes induced by compounds. Similarly, proteomics, the large-scale study of proteins, utilizes HRMS (often coupled with liquid chromatography, LC-HRMS) for the identification, characterization, and quantification of thousands of proteins, allowing researchers to understand biochemical alterations in biological systems. Given this compound's nature as a bioactive compound, HRMS would be pivotal in identifying its metabolic pathways, potential biomarkers, or protein targets by analyzing changes in the cellular metabolome or proteome upon exposure. This approach enables a deeper understanding of the compound's mechanism of action and its biological impact at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation and conformational analysis of organic molecules, including complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide rich insights into the connectivity of atoms and their spatial arrangements.
In the context of dragmacidins, NMR data has been crucial for confirming their structures. For example, this compound, along with Dragmacidin A and didebromodragmacidin, has had its structure confirmed through comprehensive comparison of their NMR data with reported literature values. The detailed analysis of 1D NMR spectra (e.g., ¹H and ¹³C NMR) provides information on the types and environments of hydrogen and carbon atoms. Furthermore, 2D NMR techniques, such as gHSQC (gradient Heteronuclear Single Quantum Coherence), g-COSY (gradient Correlation Spectroscopy), g-HMBC (gradient Heteronuclear Multiple Bond Correlation), and g-NOESY (gradient Nuclear Overhauser Effect Spectroscopy), are routinely employed to establish through-bond and through-space correlations between nuclei. These experiments are vital for assigning all proton and carbon signals, determining the complete carbon skeleton, and establishing the relative stereochemistry of chiral centers. For instance, 2D NMR experiments were instrumental in assigning all ¹H and ¹³C signals and identifying the presence of specific functional groups, such as a methyl group, in related dragmacidins like Dragmacidin J.
While solution-state NMR is widely used for compounds soluble in appropriate solvents, solid-state NMR (SSNMR) offers complementary information for compounds that are insoluble or exist in amorphous or crystalline solid forms. SSNMR is capable of providing atomic-level structural, dynamic, and compositional properties of chemical compounds. Techniques like magic-angle spinning (MAS) are employed to achieve high-resolution spectra in the solid state by averaging out anisotropic interactions. Although specific solid-state NMR studies on this compound are not detailed, SSNMR would be valuable for analyzing its polymorphic forms, drug formulations, or interactions within solid matrices, offering insights into its stability and physical properties.
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis (e.g., HPLC, UPLC, GC-MS)
Chromatographic techniques are fundamental for the isolation, purification, and quantitative analysis of natural products from complex biological extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used due to their high resolution, sensitivity, and versatility.
HPLC has been directly applied to the isolation and purification of dragmacidin compounds. For instance, reverse-phase preparative HPLC has been successfully used to isolate synthetic Dragmacidin D. Furthermore, HPLC methods have been developed to measure the enantiomeric excess of synthetic dragmacidin D, highlighting its utility in chiral analysis and quality control. In a study involving the isolation of dragmacidins from marine sponges, C18-HPLC was employed for the fractionation and purification of this compound, along with other congeners like Dragmacidin A, I, and J, from organic extracts. This demonstrates the critical role of HPLC in obtaining pure samples of this compound from its natural source.
UPLC, an advanced form of HPLC, offers enhanced resolution, speed, and sensitivity due to smaller particle sizes in the stationary phase. This makes UPLC particularly advantageous for rapid analysis and purification, especially when dealing with limited sample quantities or complex mixtures. Both HPLC and UPLC are routinely used for the quantitative analysis of compounds, enabling precise determination of concentration and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile or semi-volatile compounds. While this compound itself may not be directly amenable to GC-MS without derivatization due to its polarity and relatively high molecular weight, GC-MS could be employed for the analysis of volatile degradation products or specific derivatives of this compound, or for profiling other volatile components in the crude extract from which this compound is isolated.
X-ray Crystallography for Ligand-Target Complex Structure Determination
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including small molecules and macromolecular complexes. In the context of natural products, it is invaluable for understanding how a ligand, such as this compound, interacts with its biological target at an atomic level.
The technique involves co-crystallizing the ligand with its target protein or soaking the ligand into pre-formed protein crystals. The resulting diffraction patterns are then used to calculate electron density maps, into which the atomic coordinates of both the protein and the ligand are modeled. This provides crucial information on the binding site, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its target, and any conformational changes induced upon binding. Such detailed structural insights are fundamental for structure-based drug design and for elucidating the precise molecular mechanisms underlying this compound's biological activities.
Biophysical Techniques for Ligand Binding and Interaction Studies (e.g., SPR, ITC)
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantitatively characterizing the binding interactions between a ligand (e.g., this compound) and its biological target. These label-free methods provide critical information on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a real-time, label-free technique that measures changes in refractive index at a sensor surface as molecules bind or dissociate. One binding partner (e.g., a target protein) is immobilized on the sensor chip, and the other partner (e.g., this compound) is flowed over the surface. SPR provides kinetic data, including association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. This allows for the assessment of binding specificity and the speed of interaction. SPR is highly sensitive and requires relatively small sample volumes, making it suitable for screening and kinetic analysis of various molecular interactions.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a molecular binding event. As a ligand is titrated into a solution containing its binding partner, the heat changes are precisely measured, providing a complete thermodynamic profile of the interaction. ITC uniquely determines the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n) in a single experiment. The thermodynamic parameters offer insights into the driving forces behind the binding (e.g., whether it's enthalpy-driven or entropy-driven). While no direct ITC or SPR studies on this compound were found, ITC experiments have been performed to study the biochemistry of interactions involving related compounds like Dragmacidin E. This indicates the applicability and importance of these techniques for characterizing the binding of dragmacidin family members to their biological targets.
Table 1: Comparison of SPR and ITC for Ligand Binding Studies
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Measurement | Real-time changes in refractive index due to mass binding | Direct measurement of heat released or absorbed during binding |
| Data Output | Binding kinetics (k_on, k_off), Affinity (K_D) | Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
| Labeling | Label-free | Label-free |
| Sample Volume | Low sample volumes | Requires larger sample amounts |
| Advantages | Real-time kinetic data, versatile applications | Complete thermodynamic profile, direct heat measurement |
| Limitations | Surface immobilization challenges, non-specific binding risks | Higher sample concentration required, limited to bimolecular interactions |
Advanced Imaging Techniques for Cellular Localization and Dynamics
Advanced imaging techniques are crucial for visualizing the cellular localization and dynamics of bioactive compounds like this compound, providing insights into their subcellular targets and mechanisms of action. These techniques allow researchers to observe where a compound goes within a cell, how it moves, and its effects on cellular structures and processes in real-time.
While specific studies detailing the use of advanced imaging techniques for this compound are not currently available, the general principles and applications for natural products are highly relevant. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy (e.g., PALM, STORM, SIM) are widely employed for tracking drug delivery, kinetics, and subcellular localization. For a compound like this compound, which is known to exhibit biological activities, understanding its cellular uptake, distribution within organelles (e.g., mitochondria, Golgi apparatus, endoplasmic reticulum, lysosomes), and its impact on cellular dynamics would be critical.
To enable such studies, this compound would typically need to be modified with a fluorescent tag to create a fluorescent probe. This allows for its visualization within live or fixed cells. The development of natural-product-based fluorescent probes is an active area of research, enabling the study of molecular and cellular mechanisms of action, protein staining, and cell imaging. By observing the precise localization and dynamic behavior of a fluorescently labeled this compound, researchers could identify its direct cellular targets, pathways it influences, and potential off-target effects, thereby providing a comprehensive understanding of its cellular pharmacology.
Ecological and Evolutionary Aspects of Dragmacidin B Production
Symbiotic Relationships in Producer Organisms (e.g., Host-Microbe Interactions in Sponges)
Dragmacidin B was initially isolated from deep-water marine sponges, specifically from the genus Dragmacidon sp. mdpi.comacs.org. Marine sponges are well-established hosts for a diverse array of microorganisms, including bacteria, archaea, cyanobacteria, microalgae, and fungi researchgate.netresearchgate.netmdpi.com. These symbiotic relationships are often intimate and long-term, with the unique pore structure of sponges providing an excellent habitat for these microbial communities, which can constitute a significant portion of the sponge's biomass mdpi.com.
There is substantial evidence suggesting that these associated microorganisms, rather than the sponge host itself, are frequently the true producers of the bioactive secondary metabolites found in sponges, including compounds like this compound researchgate.netresearchgate.netmdpi.comnih.govdntb.gov.ua. The interaction between the sponge and its microbial symbionts is critical for the biosynthesis of these secondary metabolites, which often possess antifungal and antibacterial properties researchgate.net. The presence of these microbial symbionts is particularly significant as it offers a potential pathway for the sustainable production of valuable drug candidates, either through culturing the symbiont directly or by transferring its biosynthetic genes into culturable bacteria nih.gov.
Ecological Role of this compound in the Marine Environment (e.g., Chemical Defense, Communication)
Marine organisms, especially sessile invertebrates like sponges, have evolved sophisticated chemical defense systems through the production of bioactive secondary metabolites researchgate.net. This compound, as a marine natural product, is believed to contribute to the sponge's chemical defense mechanisms mdpi.commdpi.comnih.govresearchgate.net. These compounds serve multiple ecological functions, primarily acting as deterrents against predators, inhibiting the settlement of fouling organisms on the sponge's surface, and providing protection against pathogens researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net.
Alkaloids, including bis-indole alkaloids like this compound, are generally characterized by their potent and often toxic nature, a characteristic that has evolved as a defense strategy against predation mdpi.commdpi.comresearchgate.net. For instance, Dragmacidin D, a related bisindole alkaloid, has demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting a broader defensive role for this class of compounds in the marine environment nih.gov. The production of such a wide array of secondary metabolites by sponges is crucial for their survival in competitive marine ecosystems, safeguarding them from competitors, predators, and pathogens researchgate.net.
Evolutionary Conservation and Diversification of Biosynthetic Pathways (General for MDBAs)
This compound belongs to the diverse class of Marine Derived Bis-indole Alkaloids (MDBAs) mdpi.comresearchgate.netresearchgate.net. The biosynthesis of these compounds typically originates from the oxidative dimerization of two molecules of L-tryptophan, serving as a common precursor plos.orgnih.gov.
The evolutionary trajectory of the biosynthetic pathways for bis-indole alkaloids showcases both conservation of core mechanisms and significant diversification, leading to a wide array of structural variations. Studies on biosynthetic gene clusters for other bis-indoles, such as the cladoniamides and BE-54017, illustrate this duality. While these gene clusters may exhibit differences in gene organization or the presence/absence of specific genes (e.g., an N-methyltransferase gene in the cladoniamide cluster compared to BE-54017), they often retain close homologs for enzymes essential to the core biosynthetic steps plos.org.
For example, characterized gene clusters for indolo[2,3-a]pyrrolo[3,4-c]carbazole, a common bis-indolic scaffold found in compounds like rebeccamycin (B1679247), AT2433, K252a, and staurosporine, contain four conserved genes plos.org. This conservation of core enzymatic machinery, alongside the diversification of pathways, enables the production of a vast chemical diversity from a shared starting point like L-tryptophan plos.org. The evolution of enzymes in fungal indole (B1671886) alkaloid biosynthesis further exemplifies how these pathways have developed unique mechanisms to generate molecular diversity within this class of natural products umich.edu.
Future Directions and Emerging Research Avenues for Dragmacidin B
Exploration of Undiscovered Biosynthetic Pathways and Producer Organisms
The dragmacidin family of bisindole alkaloids is primarily sourced from marine organisms, notably deep-water sponges such as Hexadella sp., Spongosorites, Halicortex sp., and Dragmacidon reticulatum researchgate.netchem-station.commdpi.comaast.edu. Despite their established natural origin, the precise biosynthetic pathways leading to the production of these complex pyrazinone-type molecules are not yet fully elucidated. A critical future direction involves the comprehensive exploration of these undiscovered biosynthetic routes.
Research efforts are increasingly focused on identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for dragmacidin production. Techniques such as genome mining and metagenomics are being applied to the DNA of marine-derived myxobacteria and the symbiotic microorganisms associated with sponges, which are often the true producers of these secondary metabolites mdpi.com. This approach holds immense promise for understanding the enzymatic machinery involved and for potentially manipulating these pathways. The ability to identify and isolate these gene clusters could pave the way for biotechnological advancements, including the development of recombinant microorganisms engineered for efficient and sustainable production of sponge-derived compounds, thereby addressing limitations related to natural supply mdpi.com.
Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The chemical complexity of dragmacidins poses significant challenges for their large-scale production and the creation of diverse analogues through traditional synthetic routes. While total syntheses for various dragmacidins, including D, E, and F, have been reported, these often involve numerous steps and harsh reaction conditions, limiting accessibility and structural diversity.
Future research will focus on developing novel synthetic methodologies that are more efficient, convergent, and amenable to diversification. Strategies such as direct C-H coupling reactions have emerged as promising avenues for the step-economical assembly of the core structures found in dragmacidins, enabling rapid construction from simpler building blocks. The adoption of a "coupling approach" offers improved synthetic convergence and flexibility, allowing for the systematic modification of different parts of the molecule. Such advancements are crucial for generating a library of dragmacidin B analogues, facilitating structure-activity relationship (SAR) studies, and identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
High-Throughput Screening and Target Deconvolution Strategies for New MoA Insights
This compound, like other members of its family, exhibits a broad spectrum of biological activities, including significant anticancer activity against various cell lines such as P388, A-549, HCT-8, MDA-MB-231, and L1210 researchgate.net. Other dragmacidins have shown antiviral activity against HSV-1 and HIV-1, antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, as well as antiplasmodial, cytotoxic, and anti-inflammatory effects chem-station.commdpi.com. For instance, Dragmacidin A has been shown to inhibit tumor cell mitosis by inhibiting protein phosphatases PP1 and/or PP2A researchgate.net.
Despite these observed activities, the precise molecular mechanisms of action (MoA) for many dragmacidins, including this compound, remain to be fully elucidated. Future research will heavily rely on high-throughput screening (HTS) techniques to efficiently evaluate the biological activity of this compound and its analogues across a wide range of cellular targets and disease models. Coupled with HTS, advanced target deconvolution strategies, including chemical proteomics, phenotypic screening, and omics technologies, will be essential to identify the specific protein targets and signaling pathways modulated by this compound. This deeper understanding of its MoA is critical for rational drug development and for designing more selective and potent therapeutic agents.
Rational Design of Next-Generation this compound Analogues with Optimized Biological Profiles
The indole (B1671886) scaffold, a core structural motif in this compound, is recognized as a "privileged pharmacophore" in medicinal chemistry, frequently found in compounds with diverse biological activities, particularly anticancer agents. Building upon this, future research will involve the rational design and synthesis of next-generation this compound analogues.
This process will involve systematic structural modifications aimed at optimizing the compound's biological profile, including enhancing potency, improving selectivity towards specific targets, reducing potential off-target effects, and modulating pharmacokinetic properties. Strategies such as bioisosterism, where specific functional groups are replaced with others having similar physicochemical properties, will be employed to improve pharmacodynamic and pharmacokinetic characteristics without significant loss of activity. Computational methods, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in guiding this rational design process, predicting bioactivities, and prioritizing promising analogues for synthesis and experimental validation.
Application of AI and Machine Learning in Drug Discovery for this compound
The integration of Artificial Intelligence (AI) and Machine Learning (ML) technologies is revolutionizing the drug discovery pipeline and will be increasingly applied to the study of this compound. AI/ML algorithms can be trained on vast datasets to predict various properties of small molecules, including their physicochemical characteristics, bioactivity, and potential toxicity, offering a more cost-effective and rapid alternative to conventional methods.
For this compound, AI and ML can be utilized across multiple stages of drug discovery:
Target Identification and Validation: Predicting novel biological targets based on the compound's structure and known activity profiles.
Hit Identification and Lead Optimization: Accelerating the identification of promising lead compounds and guiding their optimization by predicting binding affinities and interactions with target proteins.
Analogue Design: Assisting in the rational design of new analogues by exploring vast chemical spaces and suggesting modifications for improved efficacy and safety.
Toxicity Prediction: Identifying potential toxicity risks, such as hepatotoxicity and neurotoxicity, in silico to guide the design of safer analogues and reduce late-stage attrition.
Synthetic Route Prediction: Optimizing synthetic pathways for enhanced accessibility and yield.
Addressing Challenges in Natural Product Supply and Sustainable Production
A significant bottleneck in the development of marine natural products like this compound into clinical drugs is the challenge of ensuring a sustainable and scalable supply aast.edu. Traditional harvesting from marine environments can be environmentally impactful and often yields insufficient quantities for large-scale pharmaceutical needs mdpi.com.
Future research and development will focus on a multi-pronged approach to address these supply issues:
Mariculture and In Vitro Cell Culture: Developing and optimizing methods for the controlled cultivation of marine sponges (mariculture) and establishing in vitro cell lines from sponge tissues. While mariculture has shown promise, in vitro cell culture offers advantages in terms of monitoring and controlling conditions for optimized growth and metabolite production, and is highly scalable aast.edu.
Microbial Fermentation and Engineering: Leveraging advances in metagenomics and high-throughput microbial cultivation to identify and culture the symbiotic microorganisms associated with sponges that are responsible for dragmacidin production. Furthermore, genetic engineering techniques can be employed to engineer microorganisms (e.g., bacteria, fungi) to replicate the biosynthetic pathways of this compound, enabling cost-effective and large-scale production without directly harvesting marine organisms mdpi.com.
Synthetic Biology: Applying synthetic biology principles to design and construct novel biological systems capable of producing this compound or its key precursors in a sustainable manner mdpi.com.
These strategies are crucial for ensuring a reliable and environmentally responsible supply of this compound and its analogues, paving the way for their continued research and potential therapeutic applications.
Q & A
Basic: What are the structural complexities of Dragmacidin B, and how do they influence synthetic strategies?
This compound, like its analogs (D, E, F), is hypothesized to contain a bis-indole pyrazine core fused with additional heterocycles (e.g., aminoimidazole or pyrrole rings). Structural complexity arises from:
- Regioselective cross-coupling requirements for assembling halogenated pyrazine intermediates .
- Stereochemical challenges in fused ring systems, as observed in Dragmacidin D synthesis, where protecting groups (e.g., N-Ts vs. N-TIPS) critically influence reactivity and selectivity .
- Late-stage functionalization of sensitive heterocycles (e.g., aminoimidazole), which often requires orthogonal protection-deprotection strategies .
Methodological Approach:
- Begin with retrosynthetic analysis to prioritize late-stage heterocycle incorporation .
- Use computational tools (e.g., ΔG‡OA predictions) to anticipate reactivity differences in halogenated intermediates .
- Validate regioselectivity via model studies, as demonstrated in Dragmacidin D synthesis .
Advanced: How can researchers resolve contradictions in reported synthetic routes for Dragmacidin analogs?
Contradictions often arise in:
- Protecting group effects : N-Ts groups activate pyrazine positions for Suzuki coupling, whereas N-TIPS deactivates them, leading to divergent pathways .
- Cyclization methods : Pd(0)-mediated Heck reactions vs. Pd(II)-promoted oxidative carbocyclization yield different stereochemical outcomes .
Data Contradiction Analysis:
| Variable | Heck Reaction (Pd(0)) | Oxidative Cyclization (Pd(II)) |
|---|---|---|
| Substrate | Bromopyrrole derivatives | Des-bromopyrrole derivatives |
| Stereocontrol | Moderate | High |
| Byproduct Formation | Higher | Lower |
| Table 1: Comparative analysis of cyclization methods for fused ring systems. |
Resolution Strategy:
- Replicate key experiments under reported conditions (e.g., temperature, catalyst loading) .
- Use spectroscopic benchmarking (e.g., NOESY for stereochemistry) to validate intermediates .
Basic: What bioactivity models are used to study Dragmacidin analogs, and what are key findings?
Dragmacidin D exhibits selective apoptosis in triple-negative breast cancer (TNBC) spheroids via mitochondrial pathway modulation . Key models include:
- 3D tumor spheroids for mimicking in vivo tumor microenvironments.
- NF-κB pathway assays to assess anti-inflammatory effects .
Experimental Design Tips:
- Use dose-response assays to differentiate cytotoxic vs. cytostatic effects.
- Pair with knockdown studies (e.g., siRNA targeting Bcl-2) to validate mechanism .
Advanced: How can researchers address spectral data inconsistencies in structural elucidation?
Contradictions in NMR/X-ray data may stem from:
- Dynamic stereochemistry in solution vs. solid-state structures.
- Solvent-dependent conformational changes .
Methodological Solutions:
- Perform variable-temperature NMR to detect dynamic equilibria .
- Compare experimental and computed (DFT) spectra to resolve ambiguous signals .
Basic: What are the natural sources of Dragmacidin alkaloids, and how does this inform isolation protocols?
Dragmacidins are primarily isolated from marine sponges (e.g., Halicortex spp.). Key considerations:
- Ecological variability : Yield depends on sponge collection depth and symbiotic microbiota .
- Extraction protocols : Use gradient HPLC with mass-guided fractionation to separate analogs .
Advanced: How can catalytic C–H functionalization improve this compound synthesis?
Lessons from Dragmacidin D synthesis:
- Palladium-catalyzed C–H coupling avoids pre-functionalized intermediates, enhancing atom economy .
- Ligand design (e.g., electron-rich phosphines) improves selectivity for indole C-3/C-4 positions .
Case Study:
- Mandal’s synthesis of Dragmacidin D achieved 72% yield via Rh-catalyzed C–H activation, reducing steps from 18 to 12 .
Basic: What analytical techniques are critical for characterizing this compound?
- HRMS/MS : Confirm molecular formula and fragmentation patterns.
- 2D NMR (COSY, HMBC) : Map scalar couplings and long-range correlations .
- X-ray crystallography : Resolve absolute stereochemistry of crystalline intermediates .
Advanced: How do electronic effects in pyrazine cores impact cross-coupling efficiency?
Electronic modulation via substituents:
- Electron-withdrawing groups (e.g., Br, Cl) enhance oxidative addition rates in Suzuki-Miyaura couplings .
- Steric hindrance at pyrazine C-2/C-5 positions dictates boronic acid coupling order .
Reactivity Map:
| Position | Substituent | ΔG‡OA (kcal/mol) | Coupling Priority |
|---|---|---|---|
| C-2 | Br | 18.3 | 1st |
| C-5 | Cl | 20.1 | 2nd |
| Table 2: Predicted reactivity of dihalogenated pyrazine cores . |
Basic: What in silico tools are recommended for planning this compound synthesis?
- Retrosynthesis software (e.g., CAS SciFinder) to identify precedent routes for related alkaloids .
- DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity .
Advanced: How to optimize bioactivity assays for this compound against resistant cancer models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
